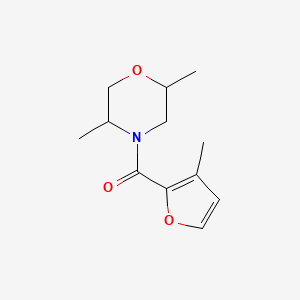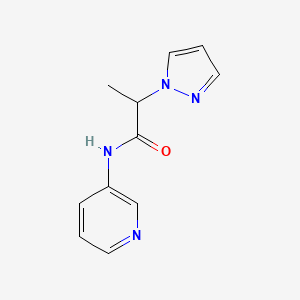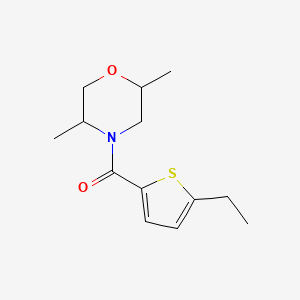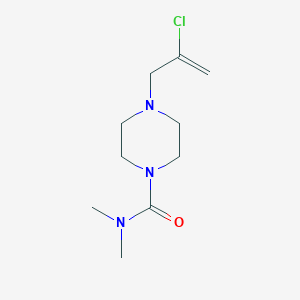
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone, also known as DMFMM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone is not yet fully understood, but studies have suggested that it may act through the inhibition of certain enzymes and signaling pathways. For example, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant properties. In vitro studies have demonstrated that (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone is its relatively simple synthesis method, which allows for the production of large quantities of the compound in a cost-effective manner. Additionally, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with in laboratory experiments. However, one limitation of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone. One potential direction is the development of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of novel polymers and materials using (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone as a building block. Additionally, further studies are needed to fully elucidate the mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone and its potential applications in other fields, such as agriculture and environmental science.
合成法
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethylmorpholine with 3-methylfuran-2-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting compound is then purified through column chromatography to obtain (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone in high purity and yield.
科学的研究の応用
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In material science, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been used to synthesize novel polymers with unique properties, such as high thermal stability and mechanical strength. In organic synthesis, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been used as a building block for the synthesis of complex molecules.
特性
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-4-5-15-11(8)12(14)13-6-10(3)16-7-9(13)2/h4-5,9-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMPXNGVMHULHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)
![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)






![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)